REACTION_CXSMILES
|
[OH-:1].[Na+].[F:3][CH:4]([F:15])[C:5]1[C:9]([C:10](F)=[O:11])=[C:8]([F:13])[N:7]([CH3:14])[N:6]=1.Cl>S1(=O)(=O)CCCC1>[F:13][C:8]1[N:7]([CH3:14])[N:6]=[C:5]([CH:4]([F:15])[F:3])[C:9]=1[C:10]([OH:1])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C(=C1C(=O)F)F)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S1(CCCC1)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 hours of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was kept below 20° C. during the addition
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NN1C)C(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |